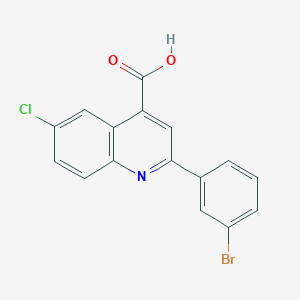

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYRXZBCYPCXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Bromination: The introduction of the bromophenyl group can be achieved through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of bromobenzene with a halogenated quinoline intermediate in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline core, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Phenyl-substituted derivatives.

Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The anticancer activity and physicochemical properties of 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) are contextualized below against key structural analogs:

6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (3i)

- Structural Difference : Replaces the 3-bromophenyl group with a 2,4-dimethoxyphenyl substituent.

- Biological Activity: Exhibited minimal response against HeLa cells compared to 3b in cytotoxicity assays.

- DNA Binding: No explicit ΔG value reported for 3i, but 3b demonstrated superior DNA interaction within its series .

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid

- Structural Difference : Substitutes the chlorine atom at position 6 with a methyl group (CAS: 725687-88-7).

- Physicochemical Properties: Molecular weight = 342.2 g/mol (vs. 3b’s ~376.6 g/mol).

- Biological Data: No direct anticancer data available, but structural analogs suggest that methyl substitution could alter target selectivity or metabolic stability.

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (BD174511)

- Structural Difference: Bromine substitution at the para position (4-bromophenyl) instead of meta (3-bromophenyl) on the quinoline ring.

- Molecular Formula: C₁₆H₉BrClNO₂ (identical to 3b but with positional isomerism).

- Implications : The para-bromo configuration may sterically hinder DNA intercalation or alter binding affinity compared to 3b , though experimental data are lacking .

4-Quinolone Derivatives (e.g., 6-nitro-2-p-tolylquinolin-4(1H)-one, 5a)

- Structural Difference : Replaces the carboxylic acid group with a ketone and introduces a nitro group at position 5.

- Biological Activity : Outperformed 3b in apoptosis induction (e.g., 5a caused significant S-phase arrest and higher pro-apoptotic activity) .

- Mechanism : Both 3b and 5a intercalate DNA, but 5a ’s nitro group may enhance redox-mediated cytotoxicity .

Comparative Data Tables

Table 1: Cytotoxicity and Apoptotic Activity of Key Derivatives

Table 2: Structural and Commercial Comparison

Notes

Discontinuation of 3b : Commercial unavailability () may necessitate the use of analogs like BD174511 (4-bromo isomer) or methyl-substituted derivatives for ongoing research.

Mechanistic Insights : The superior apoptotic activity of 5a over 3b highlights the importance of functional group optimization (e.g., nitro groups for redox activity) .

Computational Gaps : While DFT studies on similar bromophenyl compounds exist (), 3b ’s electronic properties remain underexplored, suggesting a need for theoretical modeling to predict reactivity or toxicity.

Biological Activity

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12BrClN2O2, with a molecular weight of approximately 365.64 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds show promising results:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These results suggest that modifications in the quinoline structure can enhance antimicrobial efficacy, indicating that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of quinoline derivatives has been a focal point in recent research. A study involving related compounds demonstrated that they could induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Apoptosis Induction

In a study evaluating the effects of quinoline derivatives on breast cancer cell lines (MCF-7), it was found that certain compounds could significantly induce apoptosis:

| Treatment | Total Cell Death (%) |

|---|---|

| Control | 1.52 |

| Compound X (IC50) | 2.16 |

The compound showed a notable increase in late apoptosis compared to the control, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Quinoline derivatives have also been investigated for their ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting various diseases.

Example: SIRT3 Inhibition

Research has highlighted the potential of quinoline-based compounds as selective inhibitors of SIRT3, an enzyme implicated in cancer metabolism:

| Compound | IC50 (µM) |

|---|---|

| Compound P6 | 0.075 |

This data illustrates the promising role of quinoline derivatives in targeting metabolic pathways in cancer cells .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Molecular docking studies have suggested that these compounds can bind effectively to key enzymes and receptors, altering their activity and leading to various biological effects.

Q & A

Q. What advanced analytical techniques confirm regioselectivity in electrophilic substitution reactions on the quinoline ring?

- Methodological Answer : X-ray crystallography definitively assigns substitution patterns. For non-crystalline samples, Nuclear Overhauser Effect Spectroscopy (NOESY) identifies spatial proximities between protons. applied X-ray diffraction to resolve regiochemical ambiguities in a related oxazolo-pyridine compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.